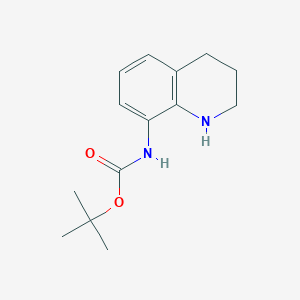

Boc-8-amino-1,2,3,4-tetrahydroquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 8-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-10-6-4-8-11(15)12(10)16/h4,6,8H,5,7,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWRAFNQOMZZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721586 | |

| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137469-86-4 | |

| Record name | tert-Butyl 8-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Boc 8 Amino 1,2,3,4 Tetrahydroquinoline and Its Analogs

Established Methodologies for 1,2,3,4-Tetrahydroquinoline (B108954) Ring Construction

The formation of the 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone of heterocyclic chemistry, with a multitude of strategies developed to achieve its synthesis. These methods can be broadly categorized into several key approaches, each offering unique advantages in terms of efficiency, substrate scope, and stereocontrol. Domino and cascade reactions have emerged as particularly powerful tools, enabling the construction of complex molecular architectures in a single synthetic operation.

Domino and Cascade Reaction Sequences

Domino, or cascade, reactions offer an elegant and efficient approach to the synthesis of 1,2,3,4-tetrahydroquinolines by combining multiple bond-forming events in a single pot without the isolation of intermediates. nih.gov This strategy not only enhances synthetic efficiency and atom economy but also allows for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.gov

Reductive cyclization represents a prominent domino strategy for the synthesis of tetrahydroquinolines. A common approach involves the reduction of a nitro group on an aromatic ring bearing a side chain with a reducible functional group, such as a ketone, aldehyde, or alkene. The in situ-generated amine then undergoes intramolecular cyclization.

One notable example is the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines under hydrogenation conditions using a palladium on carbon (Pd/C) catalyst. nih.gov This multi-step sequence is initiated by the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline. nih.gov Yields for this transformation are typically high, often in the range of 93-98%. nih.gov

Patti and Pedotti reported a method for converting 2-nitrochalcones to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions. nih.gov A key aspect of this process is the rapid reduction of both the side chain double bond and the nitro group to prevent the formation of quinoline (B57606) byproducts. nih.gov The choice of solvent was found to be crucial, with dichloromethane (B109758) providing the best selectivity and yields ranging from 65% to 90%. nih.gov

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | 1,2,3,4-Tetrahydroquinolines | 93-98 | nih.gov |

| 2-Nitrochalcones | Catalytic Hydrogenation | 2-Aryl-1,2,3,4-tetrahydroquinolines | 65-90 | nih.gov |

| 2-Nitrobenzaldehyde and 2,4-pentanedione | Fe/AcOH | 2,4-Dimethylquinoline | High | mdpi.com |

This table presents selected examples of reductive cyclization approaches for the synthesis of tetrahydroquinolines and related quinolines.

Domino reactions that terminate with an intramolecular nucleophilic aromatic substitution (SNAr) provide another efficient route to the tetrahydroquinoline scaffold. These reactions typically involve a precursor with a nucleophilic amine and an aromatic ring activated towards nucleophilic attack by an electron-withdrawing group.

Bunce and co-workers have developed a domino reductive amination-SNAr sequence for the preparation of tetrahydroquinolines. researchgate.net This process starts with the reductive amination of a side chain carbonyl group to generate an amine, which then undergoes an intramolecular SNAr cyclization with an activated aromatic ring. This method has been shown to produce the desired heterocycles in yields ranging from 58% to 98%. researchgate.net A limitation of this process is the requirement of an electron-withdrawing group, such as a nitro group, on the aromatic ring to facilitate the SNAr reaction. researchgate.net

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| Aldehyde/Ketone with activated aromatic ring | Reductive amination-SNAr | Substituted 1,2,3,4-tetrahydroquinoline | 58-98 | researchgate.net |

| Benzylamine and side chain bromide with activated aromatic ring | SN2-SNAr | N-Benzyl-1,2,3,4-tetrahydroquinoline | 98 | nih.gov |

This table showcases examples of SNAr terminated cyclizations for the synthesis of tetrahydroquinolines.

Acid-catalyzed reactions, particularly [4+2] cycloadditions, are a cornerstone in the synthesis of tetrahydroquinolines. The Povarov reaction is a classic and versatile example of this approach, involving the reaction of an aniline (B41778), an aldehyde, and an alkene to form a tetrahydroquinoline. ingentaconnect.comeurekaselect.comresearchgate.netthieme-connect.comnumberanalytics.com This reaction can be performed as a one-pot, multi-component reaction, making it highly efficient for generating molecular diversity. eurekaselect.com The reaction is typically catalyzed by Lewis acids and can proceed through either a concerted [4+2] cycloaddition or a stepwise mechanism involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. researchgate.net

Gigant and Gillaizeau developed a novel synthesis of fused-ring tetrahydroquinolines by reacting enamides with benzyl (B1604629) azide (B81097) under acidic conditions. nih.gov Treatment with triflic acid initiates a rearrangement of the benzyl azide to form an N-phenyliminium intermediate. Subsequent nucleophilic addition of the enamide followed by cyclization affords the tetrahydroquinoline products in yields ranging from 23% to 85% with complete cis diastereoselectivity. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aniline, Aldehyde, Alkene | Lewis Acid | Substituted 1,2,3,4-tetrahydroquinoline | Varies | eurekaselect.com |

| Enamide, Benzyl azide | Triflic Acid | Fused-ring 1,2,3,4-tetrahydroquinoline | 23-85 | nih.gov |

| Steroidal D-seco-pregnene aldehyde, Anilines | BF₃·OEt₂ | Steroid-tetrahydroquinoline hybrids | Varies | nih.gov |

This table provides examples of acid-catalyzed cycloadditions and rearrangements for the synthesis of tetrahydroquinolines.

While many modern synthetic methods aim for mild reaction conditions, high-temperature cyclizations remain a viable, albeit less common, strategy for the construction of the tetrahydroquinoline ring. These methods often involve the reaction of anilines with diols or other suitable precursors at elevated temperatures, sometimes in the presence of a catalyst. The harsh conditions can limit the functional group tolerance of these reactions.

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of tetrahydroquinolines is no exception. A wide range of metals, including palladium, gold, and ruthenium, have been employed to catalyze various cyclization reactions, often with high efficiency and selectivity.

Palladium-Catalyzed Processes: Palladium catalysis is a versatile tool for C-C and C-N bond formation. Palladium-catalyzed annulations, such as the [4+2] cycloaddition of ortho-methyl anilides with allenes, provide a direct route to highly substituted tetrahydroquinoline skeletons. acs.org This method involves the activation of a benzylic C(sp³)–H bond, offering an unconventional entry to this heterocyclic system. acs.org

Gold-Catalyzed Processes: Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is a highly efficient method for the synthesis of tetrahydroquinolines. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org Gold catalysts can act as π-Lewis acids to activate the alkyne for the hydroamination step and as a chiral Lewis acid in asymmetric transfer hydrogenation to afford chiral tetrahydroquinolines. organic-chemistry.org

Ruthenium-Catalyzed Processes: Ruthenium catalysts have been effectively used in the one-pot synthesis of quinolines and tetrahydroquinolines. acs.orgnih.gov These reactions can proceed from amino alcohols and ketones or secondary alcohols under mild conditions. acs.org The ruthenium catalyst can facilitate both the initial cyclization to form the quinoline and the subsequent hydrogenation to the tetrahydroquinoline. acs.orgnih.gov Furthermore, ruthenium(II)-catalyzed regioselective C-8 hydroxylation of 1,2,3,4-tetrahydroquinolines has been developed, showcasing the utility of this metal in functionalizing the pre-formed ring system. acs.org

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium(II) | [4+2] Cycloaddition | ortho-Methyl anilides and allenes | Substituted tetrahydroquinolines | acs.org |

| Gold(I) | Intramolecular Hydroarylation | N-Aryl propargylamines | Tetrahydroquinolines | organic-chemistry.orgnih.gov |

| Ruthenium(II) | Coupled Cyclization and Hydrogenation | Amino alcohols and ketones/secondary alcohols | Quinolines and Tetrahydroquinolines | acs.orgnih.gov |

| Manganese(I) | Borrowing Hydrogen Methodology | 2-Aminobenzyl alcohols and secondary alcohols | 1,2,3,4-Tetrahydroquinolines | nih.gov |

This interactive data table summarizes various metal-catalyzed processes for the synthesis of tetrahydroquinolines.

Reductive Amination Protocols for Tetrahydroquinoline Synthesis

Reductive amination, particularly within domino or tandem reaction sequences, represents a highly efficient method for the synthesis of the tetrahydroquinoline core. nih.gov These processes combine multiple transformations into a single operation without isolating intermediates, which improves atom economy and reduces waste. nih.gov

A common strategy involves the conversion of 2-nitroaryl ketones or aldehydes into tetrahydroquinolines. This is typically achieved through a multi-step sequence initiated by the catalytic reduction of the nitro group, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The reduction of the nitro group to an aniline is followed by an intramolecular condensation with a side-chain carbonyl group to form a cyclic imine, which is then further reduced in situ to yield the final tetrahydroquinoline product. nih.gov These reduction-reductive amination sequences can produce tetrahydroquinolines in high yields, often between 93% and 98%. nih.gov

Another approach is a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate derivatives. acs.orgnih.gov This method involves the catalytic hydrogenation of a nitro group, which triggers a cascade of reactions:

Reduction of the aromatic nitro group to an aniline. acs.orgnih.gov

Condensation of the newly formed aniline with a side-chain carbonyl. acs.orgnih.gov

Reduction of the resulting cyclic nitrogen intermediate. acs.orgnih.gov

This sequence has been shown to be highly diastereoselective, yielding products with specific stereochemistry. nih.gov Furthermore, domino reductive amination can be combined with other reaction types, such as nucleophilic aromatic substitution (SNAr), to create more complex heterocyclic systems in good yields (58%–98%). nih.govresearchgate.net

Table 1: Examples of Reductive Amination Strategies for Tetrahydroquinoline Synthesis

| Starting Material Type | Catalyst/Reagents | Key Steps | Yield | Reference |

|---|---|---|---|---|

| 2-Nitroarylketones | 5% Pd/C, H₂ | Nitro reduction, imine formation, imine reduction | 93-98% | nih.gov |

| Methyl (2-nitrophenyl)acetate derivatives | Catalytic Hydrogenation | Nitro reduction, intramolecular condensation, reduction | High | acs.orgnih.gov |

Cycloaddition-Based Routes to Functionalized Tetrahydroquinolines

Cycloaddition reactions, especially the aza-Diels-Alder reaction, are powerful, atom-economic tools for constructing the six-membered nitrogen-containing ring of tetrahydroquinolines. thieme-connect.com The Povarov reaction, a prominent example, is an acid-catalyzed [4+2] cycloaddition between an N-arylimine (dienophile) and an electron-rich olefin (diene) to form substituted tetrahydroquinolines. sci-rad.com This reaction can be performed in a multi-component fashion where the imine is generated in situ from an arylamine and an aldehyde. sci-rad.combeilstein-journals.org

The mechanism of the domino Povarov reaction involves several steps:

An arylamine reacts with an electron-deficient alkyne (like methyl propiolate) to form a β-enamino ester intermediate. beilstein-journals.org

Simultaneously, a second equivalent of the arylamine condenses with an aromatic aldehyde to generate an N-aryl aldimine. beilstein-journals.org

A Mannich-type addition occurs between the β-enamino ester and the acid-activated aldimine. beilstein-journals.org

The final ring closure happens via an intramolecular electrophilic aromatic substitution to yield the polysubstituted tetrahydroquinoline. beilstein-journals.org

Inverse-electron-demand aza-Diels-Alder reactions provide another versatile route. thieme-connect.comresearchgate.net In these reactions, an electron-deficient aza-diene reacts with an electron-rich dienophile. thieme-connect.com Chiral Brønsted acids can be used as catalysts to achieve high enantioselectivity. organic-chemistry.org Intramolecular versions of the aza-Diels-Alder reaction are particularly effective for creating fused bicyclic tetrahydroquinoline structures with control over up to three stereocenters in a single step. thieme-connect.comacs.org Additionally, [3+2] dipolar cycloadditions using C,N-cyclic azomethine imines have been developed to construct novel tetrahydroisoquinoline derivatives, showcasing the versatility of cycloaddition strategies in synthesizing related heterocyclic systems. nih.gov

Direct Functionalization under Transition Metal Catalysis

Direct C–H functionalization of the quinoline or tetrahydroquinoline scaffold using transition metal catalysis is a modern and efficient strategy for introducing substituents without the need for pre-functionalized starting materials. nih.govacs.org For regioselective functionalization at the C8-position of a quinoline ring, a common precursor to the tetrahydroquinoline core, the use of a directing group is often essential. nih.govacs.org Quinoline N-oxides are frequently used for this purpose, as the N-oxide group can direct a metal catalyst to the C8-position to form a stable five-membered metallacycle intermediate. nih.govacs.org

Ruthenium (Ru) and Rhodium (Rh) are commonly employed catalysts for these transformations:

Ruthenium(II)-catalyzed C8-arylation: Quinoline N-oxides can be arylated at the C8 position using arylboronic acids. nih.gov This process can involve a tandem sequence where the Ru-catalyst first facilitates the C-H arylation and then mediates the deoxygenation of the N-oxide in the same pot. nih.govnih.govacs.org

Rhodium(III)-catalyzed C8-functionalization: Rh(III) catalysts can be used for the regioselective C8-bromination and amidation of quinoline N-oxides. acs.org Mechanistic studies confirm that the reaction proceeds through a five-membered rhodacycle intermediate, ensuring high regioselectivity. acs.org

These C-H activation strategies are valuable for late-stage functionalization, allowing for the direct installation of aryl, alkyl, and heteroatom groups onto the quinoline backbone. acs.orgresearchgate.net The subsequent reduction of the functionalized quinoline ring provides access to a wide range of 8-substituted tetrahydroquinolines.

Table 2: Transition Metal-Catalyzed C8-Functionalization of Quinolines

| Catalyst System | Coupling Partner | Functionalization Type | Key Feature | Reference |

|---|---|---|---|---|

| Ru(II) | Arylboronic Acids/Esters | Arylation | Tandem arylation and deoxygenation | nih.govnih.govacs.org |

| Rh(III) | N-Bromosuccinimide (NBS) | Bromination | High regioselectivity via rhodacycle | acs.org |

| Rh(III) | N-Fluorobis(phenylsulfonyl)imide (NFSI) | Amidation | High regioselectivity via rhodacycle | acs.org |

| Rh(II)(NHC) | Aryl Bromide | Arylation | Direct C8 arylation | nih.gov |

Strategic Role of the Boc Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. total-synthesis.comorganic-chemistry.org It protects amines by converting them into less nucleophilic carbamates, which are resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability makes the Boc group orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex molecules. total-synthesis.com

Methodologies for N-Boc Protection of Tetrahydroquinolines

The standard method for introducing a Boc group onto the nitrogen of a tetrahydroquinoline or a related amine involves reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comsigmaaldrich.com This reaction is versatile and can be performed under various conditions.

The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of Boc₂O. total-synthesis.comcommonorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate displaces a tert-butyl carbonate leaving group, which is unstable and decomposes into carbon dioxide and tert-butoxide. total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com The tert-butoxide then acts as a base to deprotonate the nitrogen, yielding the neutral N-Boc protected product. commonorganicchemistry.commasterorganicchemistry.com

Common conditions for N-Boc protection include:

With a Base: The reaction is often carried out in the presence of a base like triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or 4-dimethylaminopyridine (B28879) (DMAP) in solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or aqueous mixtures. total-synthesis.commychemblog.com

Catalyst-Free: Protection can also be achieved without a catalyst, sometimes even in solvent-free conditions or in eco-friendly solvent systems like water-acetone. rsc.org

Lewis Acid Catalysis: In some cases, Lewis acid catalysts like yttria-zirconia have been used to activate the Boc anhydride, facilitating the reaction under mild conditions. semanticscholar.org

Mechanisms and Conditions for Selective Boc Deprotection

The Boc group is prized for its acid lability. Deprotection is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (DCM) or methanol (B129727). total-synthesis.comfishersci.co.ukwikipedia.org

The acid-catalyzed deprotection mechanism proceeds through several steps:

Protonation: The carbonyl oxygen of the carbamate (B1207046) is protonated by the acid. total-synthesis.comcommonorganicchemistry.comchemistrysteps.com

Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. total-synthesis.comcommonorganicchemistry.comchemistrysteps.com The stability of the tertiary carbocation is a key driving force for this step. chemistrysteps.com

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas. total-synthesis.comcommonorganicchemistry.com

Amine Formation: This decarboxylation yields the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium (B1175870) salt. commonorganicchemistry.com

A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. wikipedia.orgacsgcipr.org To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are sometimes added to the reaction mixture to trap the cation. wikipedia.org

While strong acids are standard, various other methods for Boc deprotection have been developed to allow for selectivity, especially in the presence of other acid-sensitive functional groups:

Lewis Acids: Reagents like aluminum chloride (AlCl₃) or iron(III) salts can effect selective cleavage of the Boc group. wikipedia.orgsemanticscholar.org

Mild Reagents: A combination of oxalyl chloride in methanol has been reported as a mild method for deprotection under neutral conditions. rsc.orgnih.gov

Thermal Deprotection: In some cases, particularly in continuous flow systems, the Boc group can be removed thermally at high temperatures, which can allow for selective deprotection based on the steric and electronic environment of the N-Boc group. acs.org

Regioselective Synthesis of 8-Substituted Tetrahydroquinoline Derivatives

Achieving regioselectivity in the synthesis of 8-substituted tetrahydroquinolines is a significant challenge that often requires a carefully planned synthetic strategy. Directing group-assisted C-H activation on the quinoline precursor is one of the most powerful modern approaches to install functionality specifically at the C8 position. nih.govresearchgate.net

As discussed in section 2.1.4, the N-oxide functionality is an excellent directing group for transition metal catalysts. nih.govnih.gov By forming a stable, five-membered metallacycle intermediate involving the N-oxide oxygen and the C8-hydrogen, catalysts like Rh(III) and Ru(II) can selectively activate the C8 C-H bond for various coupling reactions. nih.govacs.org This allows for the introduction of aryl, alkyl, and halide substituents at the C8 position with high precision. nih.govacs.orgacs.org Once the desired substituent is in place, the quinoline N-oxide can be reduced to the corresponding quinoline, which is then hydrogenated to afford the final 8-substituted 1,2,3,4-tetrahydroquinoline.

Oxidation of a quinoline to its corresponding N-oxide.

Regioselective, transition metal-catalyzed C-H functionalization at the C8 position.

Deoxygenation of the N-oxide group.

Reduction (hydrogenation) of the pyridine (B92270) ring to yield the tetrahydroquinoline.

This multi-step process provides reliable access to 8-substituted tetrahydroquinolines, which are crucial intermediates for more complex molecules, including the target compound, Boc-8-amino-1,2,3,4-tetrahydroquinoline. The 8-amino group itself can be introduced via amidation of an 8-bromoquinoline (B100496) followed by reduction, or through other functional group interconversions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| This compound | Target Compound | |

| 1,2,3,4-Tetrahydroquinoline | THQ | Core Scaffold |

| Di-tert-butyl dicarbonate | Boc₂O, Boc anhydride | Reagent for Boc protection |

| tert-Butoxycarbonyl | Boc | Protecting Group |

| Palladium on carbon | Pd/C | Catalyst |

| Methyl (2-nitrophenyl)acetate | Starting Material | |

| Trifluoroacetic acid | TFA | Reagent for Boc deprotection |

| Hydrochloric acid | HCl | Reagent for Boc deprotection |

| Quinoline N-oxide | Directed Synthesis Intermediate | |

| 4-Dimethylaminopyridine | DMAP | Base/Catalyst |

| N-Bromosuccinimide | NBS | Brominating Agent |

| N-Fluorobis(phenylsulfonyl)imide | NFSI | Amidating Agent |

| Aluminum chloride | AlCl₃ | Lewis Acid Catalyst |

| Oxalyl chloride | Reagent for Boc deprotection | |

| Triethylamine | TEA | Base |

| Sodium hydroxide | NaOH | Base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Protecting Group |

Directed Functionalization at the C-8 Position

Achieving selective functionalization at the C-8 position of the 1,2,3,4-tetrahydroquinoline ring system is a significant synthetic hurdle. The inherent electronic properties of the scaffold typically favor electrophilic substitution at the electron-rich C-6 and C-8 positions, while metallation strategies often lead to functionalization at the C-2 or C-4 positions, which are adjacent to the nitrogen atom. However, various strategies employing directing groups have been developed to overcome these challenges and achieve C-8 selectivity, primarily in analogous quinoline and N-acyl tetrahydroquinoline systems.

Transition-metal catalysis has emerged as a powerful tool for C-8 functionalization. Rhodium(III)-catalyzed reactions, for instance, have been successfully employed for the C-8 selective alkylation and alkynylation of quinoline N-oxides. acs.org In these cases, the N-oxide group acts as a traceless directing group, guiding the rhodium catalyst to the C-8 position. acs.orgresearchgate.net This approach has demonstrated excellent regioselectivity and functional group tolerance under mild reaction conditions. acs.org Similarly, rhodium(I)-catalyzed methods have been developed for the C-8 regioselective C-H alkenylation and arylation of 1,2,3,4-tetrahydroquinolines, where the choice of the N-directing group is crucial for the catalytic activity. researchgate.net The N-(2-pyrimidyl) group has been identified as an optimal directing group for this transformation. researchgate.net

Palladium catalysis has also been utilized for the C-8 selective C-H arylation of quinoline N-oxides. acs.orgacs.org This is noteworthy as palladium-catalyzed C-H functionalization of quinoline N-oxides is typically selective for the C-2 position. acs.org The ability to switch the selectivity to the C-8 position highlights the importance of reaction conditions and ligands in directing the catalytic outcome. acs.orgacs.org

While these methods have proven effective for quinoline and other N-substituted tetrahydroquinolines, the direct C-8 functionalization of N-Boc-1,2,3,4-tetrahydroquinoline remains a challenge. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in organic synthesis; however, its directing ability in C-H activation is often weaker compared to more strongly coordinating groups like N-oxides or pyrimidyl groups. This can lead to mixtures of products or functionalization at other positions. The development of a general and efficient method for the direct C-8 functionalization of N-Boc-1,2,3,4-tetrahydroquinoline is an ongoing area of research.

Table 1: Examples of Directed C-8 Functionalization of Quinoline and Tetrahydroquinoline Analogs

| Catalyst | Directing Group | Reactant | Product | Reference |

|---|---|---|---|---|

| Rh(III) | N-Oxide | Quinoline N-oxide | C-8 Alkylated/Alkynylated Quinoline | acs.org |

| Rh(I) | N-(2-pyrimidyl) | 1,2,3,4-Tetrahydroquinoline | C-8 Alkenylated/Arylated Tetrahydroquinoline | researchgate.net |

| Pd(II) | N-Oxide | Quinoline N-oxide | C-8 Arylated Quinoline | acs.orgacs.org |

Nitration Studies and Regiocontrol on N-Protected Tetrahydroquinolines

The introduction of a nitro group onto the aromatic ring of tetrahydroquinoline is a common strategy for the subsequent synthesis of amino-tetrahydroquinolines. However, the nitration of the parent 1,2,3,4-tetrahydroquinoline can lead to a mixture of isomers, and the regioselectivity is highly dependent on the reaction conditions and the nature of the N-protecting group. The nitrogen atom of the tetrahydroquinoline ring is a strong activating group, directing electrophilic substitution to the ortho (C-5) and para (C-7) positions. However, under acidic nitration conditions, the nitrogen is protonated, leading to deactivation of the ring and favoring nitration at the meta positions (C-6 and C-8).

A systematic study on the nitration of N-protected tetrahydroquinolines has revealed the profound influence of the N-substituent on the regiochemical outcome. researchgate.net The electronic and steric properties of the protecting group play a crucial role in directing the incoming nitro group.

For instance, the nitration of N-acetyl-1,2,3,4-tetrahydroquinoline has been shown to yield a mixture of 6-nitro and 7-nitro isomers, with the 6-nitro product being the major component. researchgate.netcdnsciencepub.com This indicates that the acetyl group, being moderately deactivating, directs the nitration primarily to the position meta to the nitrogen's original activating influence.

A more comprehensive investigation has explored a range of N-protecting groups, including formyl (For), acetyl (Ac), benzoyl (Bz), trifluoroacetyl (TFA), tosyl (Ts), and tert-butoxycarbonyl (Boc). researchgate.net The results of this study demonstrate that the choice of the N-protecting group can significantly alter the ratio of the resulting nitro-tetrahydroquinoline isomers.

Under specific nitration conditions (HNO3/H2SO4), the N-Boc protected tetrahydroquinoline was found to yield a mixture of 5-nitro, 6-nitro, and 7-nitro isomers, with a notable absence of the 8-nitro isomer. researchgate.net The trifluoroacetyl (TFA) group, being strongly electron-withdrawing, leads to a higher proportion of the 6-nitro isomer, achieving near-total regioselectivity for this position under certain conditions. researchgate.net This highlights the ability to tune the regioselectivity of nitration by careful selection of the N-protecting group. The formation of the 8-nitro isomer is generally observed as a minor product with most protecting groups, with the N-acetyl group showing a small percentage of 8-nitration. researchgate.net

The synthesis of this compound via a nitration-reduction sequence would therefore require conditions that favor the formation of the 8-nitro intermediate. The data suggests that while challenging, some level of 8-nitration is achievable, particularly with less deactivating N-acyl groups.

Table 2: Regioselectivity of Nitration of N-Protected 1,2,3,4-Tetrahydroquinolines

| N-Protecting Group | % 5-Nitro | % 6-Nitro | % 7-Nitro | % 8-Nitro | Reference |

|---|---|---|---|---|---|

| H (protonated) | - | - | 100 | - | cdnsciencepub.com |

| Acetyl (Ac) | 10 | 50 | 38 | 2 | researchgate.net |

| Benzoyl (Bz) | 13 | 41 | 46 | - | researchgate.net |

| Trifluoroacetyl (TFA) | - | 98 | 2 | - | researchgate.net |

| Tosyl (Ts) | 10 | 45 | 45 | - | researchgate.net |

| Boc | 15 | 40 | 45 | - | researchgate.net |

Chemical Reactivity and Transformational Chemistry of Boc 8 Amino 1,2,3,4 Tetrahydroquinoline Analogs

Electrophilic Aromatic Substitution on the Tetrahydroquinoline System

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the fused, saturated nitrogen-containing ring. The nitrogen atom's lone pair increases the electron density of the aromatic ring, primarily at the ortho and para positions (C-5 and C-7). However, the precise location of substitution is heavily dependent on the reaction conditions and the nature of the substituent on the nitrogen atom.

Positional Selectivity in Nitration of N-Substituted Tetrahydroquinolines

The nitration of tetrahydroquinoline is a classic example of electrophilic aromatic substitution where positional selectivity is a key challenge. A thorough study on the nitration of tetrahydroquinoline (THQ) and its N-protected derivatives revealed significant inconsistencies in historical literature, prompting a re-evaluation to achieve high regioselectivity. researchgate.net

When THQ itself is nitrated under acidic conditions, the nitrogen is protonated, leading to deactivation of the ring and directing the incoming nitro group primarily to the 6- and 8-positions. However, protecting the nitrogen atom with a substituent alters this outcome. The nature of the N-protecting group plays a crucial role in directing the position of nitration. researchgate.net

A study systematically investigated various N-protecting groups to guide the nitration regioselectivity. The results demonstrated that the choice of protecting group, which modulates both electronic and steric effects, is critical for controlling the substitution pattern. For instance, while some protecting groups lead to mixtures of isomers, specific choices can yield a single, desired product. This research successfully achieved total regioselectivity for nitration at the 6-position, highlighting the power of protecting group strategy in synthetic chemistry. researchgate.net

| N-Protecting Group | Major Nitration Product(s) | Key Observations |

|---|---|---|

| None (protonated) | Mixture, primarily 6-nitro and 8-nitro | The -NH2+- group is deactivating and meta-directing relative to itself, leading to substitution at positions 6 and 8. |

| Acetyl (Ac) | Mixture of 5-nitro and 7-nitro | The acetyl group is moderately activating, leading to a mix of ortho and para products. |

| Trifluoroacetyl (TFA) | Predominantly 7-nitro | The strongly electron-withdrawing TFA group deactivates the nitrogen's donating ability, favoring substitution at the 7-position. researchgate.net |

| tert-Butoxycarbonyl (Boc) | Mixture of 5-nitro and 7-nitro | The Boc group is activating, but its steric bulk can influence the ortho/para ratio. |

Influence of Protecting Groups on Aromatic Reactivity

Protecting groups on the tetrahydroquinoline nitrogen are not merely passive participants; they actively modulate the reactivity of the aromatic ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. researchgate.netorganic-chemistry.org

In the context of electrophilic aromatic substitution on the THQ scaffold, the Boc group exerts two primary effects:

Electronic Effect : The carbamate (B1207046) group is electron-donating through resonance, where the nitrogen lone pair delocalizes into the carbonyl and the aromatic ring. This increases the nucleophilicity of the aromatic system, making it more susceptible to electrophilic attack than an unprotected, protonated amine under acidic conditions.

Steric Effect : The Boc group is sterically demanding. This bulk can hinder the approach of an electrophile to the C-5 position (ortho to the nitrogen), potentially favoring substitution at the more accessible C-7 position (para to the nitrogen).

Derivatization and Further Functionalization of the Tetrahydroquinoline Scaffold

Beyond electrophilic substitution, the tetrahydroquinoline scaffold is amenable to a wide range of derivatization reactions, allowing for the construction of complex, densely functionalized molecules. These transformations often leverage modern synthetic methods, including transition-metal-catalyzed cross-coupling and C-H activation strategies. thieme-connect.comresearchgate.net

Selective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. nih.govnumberanalytics.com On the tetrahydroquinoline scaffold, these reactions can be directed to various positions, including the aromatic ring and the saturated portion.

C-H Activation and Functionalization: Transition-metal-catalyzed, chelation-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of the C-8 position of quinolines and tetrahydroquinolines. thieme-connect.comresearchgate.net By using a directing group on the nitrogen atom, a metal catalyst can be guided to the C-8 position, enabling the selective formation of C-C bonds through reactions like acylation, alkylation, and arylation. thieme-connect.com

Functionalization at the C-4 Position: Recent studies have also demonstrated the selective deprotonation and functionalization of tetrahydroquinolines at the C-4 position. nih.gov Using organolithium bases in conjunction with specific ligands, a benzylic anion can be generated at C-4, which can then be trapped with various electrophiles. This strategy allows for direct alkylation with primary and secondary alkyl halides and has been extended to Negishi cross-coupling reactions to introduce aromatic halides. nih.gov

Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, and C-S bonds is also crucial for synthesizing diverse analogs. nih.gov These bonds can be formed through various methods, including nucleophilic aromatic substitution on activated THQ systems or through cross-coupling reactions like the Buchwald-Hartwig amination. Photocatalysis and electrochemistry are emerging as powerful, mild strategies for forging these bonds. numberanalytics.comchemrxiv.org

Introduction of Diverse Chemical Moieties

The ability to selectively form C-C and C-X bonds allows for the introduction of a vast array of chemical functionalities onto the tetrahydroquinoline core. This chemical diversity is essential for tuning the properties of the final molecule, for applications in drug discovery and materials science. ontosight.ai

Common transformations include:

Acylation, Alkylation, and Arylation : These reactions, often catalyzed by transition metals, introduce ketone, alkyl, and aryl groups, respectively, typically at the C-8 position via directed C-H activation. thieme-connect.com

Alkenylation, Alkynylation, and Allylation : These methods install unsaturated carbon moieties, providing handles for further synthetic manipulations. thieme-connect.com

Annulation : This involves the construction of a new ring fused to the existing THQ scaffold, leading to more complex polycyclic systems. thieme-connect.com

Peptide Coupling : The amino group at C-8 on Boc-8-amino-1,2,3,4-tetrahydroquinoline can be deprotected and coupled with amino acids or peptides to create hybrid molecules. For example, 8-aminoquinoline (B160924) has been condensed with protected amino acids to synthesize novel conjugates. nih.gov

| Reaction Type | Position Functionalized | Typical Reagents/Catalysts | Moiety Introduced |

|---|---|---|---|

| Arylation | C-8 | Pd, Rh, or Ru catalysts; Aryl halides | Aryl groups |

| Alkylation | C-4 | Organolithium base; Alkyl halides | Alkyl groups nih.gov |

| Acylation | C-8 | Transition-metal catalysts; Acyl sources | Acyl groups thieme-connect.com |

| Amide Coupling | C-8 Amino Group | Coupling reagents (e.g., HATU, EDC); Carboxylic acids | Amide/Peptide chains nih.gov |

| Negishi Coupling | C-4 | Organozinc reagent, Pd catalyst; Aryl halides | Aryl groups nih.gov |

Reaction Mechanisms and Pathways in Tetrahydroquinoline Transformations

Understanding the mechanisms behind these transformations is key to optimizing reaction conditions and predicting outcomes. The reactions involving the tetrahydroquinoline scaffold proceed through a variety of pathways.

Electrophilic Aromatic Substitution (SEAr): The nitration of the N-protected THQ ring follows the classical SEAr mechanism. The N-acyl or N-Boc group acts as an ortho-, para-director, activating the ring at the C-5 and C-7 positions. The incoming electrophile (NO₂⁺) attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate (the sigma complex). A subsequent deprotonation step restores aromaticity and yields the final substituted product. The regioselectivity is dictated by the electronic directing effect of the N-substituent and any steric hindrance it imposes. researchgate.net

Transition-Metal-Catalyzed C-H Activation: The functionalization at C-8 often proceeds via a chelation-assisted mechanism. An N-directing group coordinates to a transition metal (e.g., Pd, Ru, Rh). This brings the metal center into close proximity to the C8-H bond, facilitating its cleavage through a process like concerted metalation-deprotonation. This forms a metallacyclic intermediate, which can then undergo reactions such as oxidative addition, migratory insertion, and reductive elimination to forge the new C-C or C-X bond. thieme-connect.comresearchgate.net

Domino Reactions: The synthesis and functionalization of tetrahydroquinolines can also be achieved through elegant domino (or cascade) reactions. These processes involve multiple bond-forming events in a single operation without isolating intermediates. Mechanisms can include sequences of reduction, cyclization, and rearrangement, offering high efficiency and atom economy. nih.gov

Radical Pathways: Some transformations may involve radical intermediates. For instance, the Hofmann-Löffler reaction can be used to construct the THQ ring system through an intramolecular 1,5-hydrogen atom transfer by a nitrogen-centered radical, followed by cyclization. wikipedia.org Similarly, certain C-H functionalization reactions can proceed through radical mechanisms, particularly those initiated by light (photoredox catalysis). researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Boc-8-amino-1,2,3,4-tetrahydroquinoline in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

In the ¹H NMR spectrum, the protons of the Boc group are expected to appear as a characteristic singlet at approximately 1.5 ppm due to the nine equivalent protons of the tert-butyl group. The protons on the tetrahydroquinoline ring system would exhibit more complex splitting patterns. The protons on the saturated portion of the ring (positions 2, 3, and 4) would likely appear as multiplets in the upfield region, typically between 1.8 and 3.5 ppm. The aromatic protons on the benzene (B151609) ring portion would resonate in the downfield region, generally between 6.5 and 7.5 ppm. The N-H proton of the carbamate (B1207046) and the N-H proton of the tetrahydroquinoline ring would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group in the Boc moiety is expected around 80 ppm, while the methyl carbons would resonate at approximately 28 ppm. The carbonyl carbon of the carbamate group would be observed further downfield, typically in the range of 153-156 ppm. The carbon atoms of the tetrahydroquinoline ring would have distinct chemical shifts reflecting their electronic environments.

Conformational analysis of the tetrahydroquinoline ring can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the six-membered saturated ring, which typically adopts a half-chair or boat conformation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Boc (9H) | ~1.5 | s |

| C2-H₂ | ~3.3 | t |

| C3-H₂ | ~1.9 | m |

| C4-H₂ | ~2.7 | t |

| Aromatic-H | 6.5 - 7.2 | m |

| NH (Boc) | Variable | br s |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Boc (C(CH₃)₃) | ~80 |

| Boc (CH₃) | ~28 |

| Boc (C=O) | ~155 |

| C2 | ~42 |

| C3 | ~22 |

| C4 | ~27 |

| Aromatic C | 115 - 145 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide critical data for its identification.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺. HRMS would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental formula (C₁₄H₂₀N₂O₂).

The fragmentation of the Boc-protecting group is a well-characterized process in mass spectrometry and serves as a diagnostic tool for identifying Boc-protected amines. doaj.org Under collision-induced dissociation (CID) conditions, the protonated molecule typically undergoes characteristic losses. A primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) to form a carbamic acid intermediate, which can then readily lose carbon dioxide (CO₂, 44 Da). doaj.org Another common fragmentation is the loss of the entire Boc group (100 Da).

Under electron impact (EI) ionization, a prominent fragment ion corresponding to the tert-butyl cation (C₄H₉⁺, m/z 57) is often observed. doaj.org The molecular ion peak [M]⁺ may also be visible. The fragmentation of the tetrahydroquinoline ring system would likely involve cleavages of the saturated ring, leading to further characteristic fragment ions.

Table 3: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 249.1598 |

| [M+Na]⁺ | 271.1417 |

| [M+K]⁺ | 287.1156 |

| [M-C₄H₈+H]⁺ | 193.0971 |

Theoretical and Computational Chemistry Approaches to Boc 8 Amino 1,2,3,4 Tetrahydroquinoline

In Silico Studies of Molecular Interactions and Binding Affinities:No molecular docking or other simulation studies are available that investigate the binding behavior of this particular compound with any biological targets.

Until research specifically focusing on the computational and theoretical aspects of Boc-8-amino-1,2,3,4-tetrahydroquinoline is conducted and published, a detailed article on this subject remains speculative.

Research Applications of Boc 8 Amino 1,2,3,4 Tetrahydroquinoline Derivatives in Organic and Medicinal Chemistry

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The unique structural framework of Boc-8-amino-1,2,3,4-tetrahydroquinoline derivatives makes them highly valuable as starting materials for the construction of more intricate molecular architectures. Their rigid, bicyclic nature and the presence of modifiable functional groups allow chemists to introduce specific stereochemistry and functionality, which is crucial in modern organic synthesis.

The tetrahydroquinoline nucleus is a foundational component for a wide range of fused heterocyclic systems. Derivatives of this compound serve as key precursors in domino reactions and multi-component reactions to generate complex polycyclic structures. nih.govrsc.org For instance, the amino group, once deprotected, can act as a nucleophile in cyclization reactions to form additional rings. These reactions can lead to the formation of compounds like benzo[a]quinolizidine systems, which are present in several biologically active alkaloids. beilstein-journals.org The synthesis of quinazoline (B50416) and quinazolinone derivatives, which exhibit a broad spectrum of medicinal applications including anticancer and anti-inflammatory properties, can also utilize amino-quinoline precursors. nih.gov

Conformationally restricted amino acids are crucial in drug design as they help to lock a peptide or small molecule into a specific bioactive conformation, potentially increasing potency and metabolic stability. lifechemicals.com The rigid scaffold of tetrahydroquinoline is an ideal template for creating such analogues. By introducing a carboxylic acid group onto the tetrahydroquinoline ring system of a Boc-8-amino derivative, novel, unnatural amino acids can be synthesized. These constrained analogues, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is structurally related, serve as surrogates for natural amino acids like proline or phenylalanine in peptidomimetics. nih.gov The defined stereochemistry of the tetrahydroquinoline backbone translates into peptides with predictable secondary structures, such as helices or turns. nih.gov

Design and Development of Chemical Probes and Bioactive Ligands

The inherent drug-like properties of the tetrahydroquinoline scaffold make its derivatives prime candidates for the development of new therapeutic agents and biological tools. The ability to systematically modify the structure allows for the fine-tuning of pharmacological properties.

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as resistance to enzymatic degradation. nih.gov As mentioned, conformationally restricted amino acid analogues derived from this compound are incorporated into peptide sequences to enforce specific structural constraints. lifechemicals.com This strategy is used to stabilize desired secondary structures, like β-turns or helices, which are often responsible for the biological activity of a peptide. The resulting peptidomimetics can have enhanced receptor binding affinity and selectivity compared to their more flexible, natural counterparts. The substitution of a proline residue with a tetrahydroisoquinoline-based amino acid, for example, led to the development of the approved drug quinapril. nih.gov

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with enzyme active sites. nih.gov Derivatives have been synthesized and evaluated as inhibitors for various enzymes. For example, specific tetrahydroquinoline derivatives have shown significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov In another study, 8-substituted quinoline-2-carboxamides were developed as potent inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in various physiological and pathological processes. researchgate.net The ability to modify the substituents on the tetrahydroquinoline ring allows for the optimization of inhibitory potency and selectivity against different enzyme targets.

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Substituted Tetrahydroquinolines | α-Amylase | Compound SF5 showed 97.37% enzyme inhibition, with an IC50 value of 18.55 ± 0.89 µg/mL. | nih.gov |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase II (hCA II) | Compound 5h exhibited potent inhibition with a KI of 33.0 nM. | researchgate.net |

| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase I (hCA I) | Compound 5h showed strong inhibition with a KI of 61.9 nM. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。